6-Bromo-2,3-dichloroanisole
Overview
Description
“6-Bromo-2,3-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It has a molecular weight of 255.924 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3-dichloroanisole” consists of a benzene ring with bromo, dichloro, and methoxy substituents . The exact positions of these substituents can be determined by the compound’s IUPAC name .Scientific Research Applications
Analytical Method Development for Air Quality
One application of 6-Bromo-2,3-dichloroanisole is in the development of analytical methods for determining biogenic halogenated anisoles in air at very low concentrations (picogram/m³ range). This compound can be used as a standard or reference in chromatography to quantify the presence of similar compounds in air samples .
Intermediate for Synthesis
6-Bromo-2,3-dichloroanisole: serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of 6-bromo-2, 3-dihydroxybenzaldehyde , which is a precursor for salvianolic acid A . This demonstrates its utility in pharmaceutical research and development.
Molecular Weight Determination
The compound’s precise molecular weight of 255.924 g/mol has been documented, which is essential for calculations in various scientific applications such as stoichiometry in chemical reactions and material balance in process engineering .
properties
IUPAC Name |
1-bromo-3,4-dichloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDDSLZYVNPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778223 | |
Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloroanisole | |
CAS RN |
174913-23-6 | |
Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.